6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one
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Overview
Description
6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a fluorine atom at the 6th position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide in butanol under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups at the 6th position .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions disrupt key signaling pathways involved in cell proliferation and survival, making the compound a potential candidate for anticancer therapy .
Comparison with Similar Compounds
6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one can be compared with other pyridopyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory activity.
Pyrimidino[4,5-d][1,3]oxazine: Shows potential as an antimicrobial agent.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C7H4FN3O |
---|---|
Molecular Weight |
165.12 g/mol |
IUPAC Name |
6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4FN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3,6H |
InChI Key |
PHCWQFYQOUGWMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=NC2=O)C=NC1F |
Origin of Product |
United States |
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